Piperidin-4-yl nicotinate hydrochloride
CAS No.: 1219948-64-7
Cat. No.: VC2672127
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219948-64-7 |
|---|---|
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.7 g/mol |
| IUPAC Name | piperidin-4-yl pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O2.ClH/c14-11(9-2-1-5-13-8-9)15-10-3-6-12-7-4-10;/h1-2,5,8,10,12H,3-4,6-7H2;1H |
| Standard InChI Key | KVNOMYVDJADGIL-UHFFFAOYSA-N |
| SMILES | C1CNCCC1OC(=O)C2=CN=CC=C2.Cl |
| Canonical SMILES | C1CNCCC1OC(=O)C2=CN=CC=C2.Cl |
Introduction
Chemical Identity and Properties
Piperidin-4-yl nicotinate hydrochloride is an organic compound classified as a nicotinic acid ester derivative with a piperidine moiety. The compound features a pyridine carboxylic acid (nicotinic acid) esterified with a piperidin-4-ol group, forming a hydrochloride salt.
Basic Identification
| Parameter | Value |
|---|---|
| CAS Number | 1219948-64-7 |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.702 g/mol |
| Chemical Name (IUPAC) | Piperidin-4-yl pyridine-3-carboxylate hydrochloride |
| Appearance | White to off-white solid |
The compound consists of a pyridine ring connected to a piperidine ring through an ester linkage, with the nitrogen of the piperidine forming a hydrochloride salt. This structure contributes to its chemical reactivity and potential biological applications .
Physical and Chemical Properties
Piperidin-4-yl nicotinate hydrochloride possesses several important physicochemical properties that influence its behavior in chemical reactions and biological systems:
| Property | Characteristic |
|---|---|
| Solubility | Soluble in water, ethanol, and most polar organic solvents |
| pH (aqueous solution) | Acidic due to hydrochloride salt formation |
| Stability | Stable under normal laboratory conditions |
| Melting Point | Data not specifically available in literature |
| Hygroscopicity | Moderately hygroscopic |
The compound contains multiple functional groups including an ester linkage, a basic nitrogen in the piperidine ring (protonated as the hydrochloride salt), and an aromatic pyridine ring, providing multiple sites for chemical reactions and interactions with biological targets .
Synthesis and Preparation
Several methods have been described for the synthesis of nicotinate derivatives and piperidine-containing compounds that can be adapted for the preparation of piperidin-4-yl nicotinate hydrochloride.
General Synthetic Approach
The most common approach involves the esterification of nicotinic acid or its derivatives with piperidin-4-ol, followed by hydrochloride salt formation. A typical synthesis pathway may include:
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Activation of nicotinic acid using coupling reagents
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Reaction with piperidin-4-ol to form the ester bond
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Conversion to the hydrochloride salt using HCl in an appropriate solvent
Biological and Pharmacological Properties
Piperidin-4-yl nicotinate hydrochloride and related compounds have been investigated for various biological activities, though specific data on this exact compound is limited in the literature.
| Biological Activity | Mechanism | Related Structural Class |
|---|---|---|
| Enzymatic inhibition | Interaction with binding sites of target enzymes | Nicotinate derivatives |
| Receptor modulation | Binding to cellular receptors | Piperidine-containing compounds |
| Anti-inflammatory properties | Potential inhibition of inflammatory pathways | Nicotinic acid derivatives |
| Central nervous system effects | Interaction with neurological receptors | Piperidine-based compounds |
Related piperidine derivatives have demonstrated various biological activities, suggesting potential applications for piperidin-4-yl nicotinate hydrochloride in pharmaceutical research .
Structure-Activity Relationships
The structural features of piperidin-4-yl nicotinate hydrochloride contribute to its potential biological activities:
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The piperidine ring serves as a common pharmacophore in many bioactive compounds
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The nicotinate moiety may contribute to interactions with specific biological targets
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The ester linkage provides a potential site for metabolic processing in biological systems
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The hydrochloride salt formation improves water solubility and bioavailability
These structural features make the compound potentially valuable for drug development research and as an intermediate in the synthesis of more complex bioactive molecules .
Applications in Research and Industry
Piperidin-4-yl nicotinate hydrochloride has various potential applications across different fields of chemical and pharmaceutical research.
Chemical Research Applications
| Application | Description |
|---|---|
| Synthetic intermediate | Used in the preparation of more complex molecular structures |
| Building block | Component for combinatorial chemistry and library synthesis |
| Reference standard | Analytical standard for method development and validation |
| Reaction mechanism studies | Model compound for studying esterification and hydrolysis reactions |
As identified in safety data and technical information, the compound is primarily employed as a laboratory chemical for the manufacture of other chemical compounds .
Pharmaceutical Research Applications
Related piperidine-containing compounds have been investigated for various therapeutic applications, suggesting potential directions for research with piperidin-4-yl nicotinate hydrochloride:
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HIV-1 inhibition: Piperidin-4-yl-aminopyrimidine derivatives have shown activity against wild-type HIV-1
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Anticancer properties: Piperidine derivatives have exhibited antiproliferative activities against various cancer cell lines
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Anti-inflammatory properties: Related compounds have demonstrated anti-inflammatory effects through various mechanisms
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Receptor interactions: Piperidine derivatives have been studied for interactions with histamine receptors and other biological targets
These applications highlight the potential significance of piperidin-4-yl nicotinate hydrochloride in pharmaceutical research and development .
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Eye damage/irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications are consistent with those of similar hydrochloride salts of nitrogen-containing compounds .
Current Research and Future Perspectives
While specific research on piperidin-4-yl nicotinate hydrochloride is limited in the literature, related compounds and structural analogs suggest several promising directions for future investigation.
Current Research Trends
Recent research on related compounds indicates growing interest in the following areas:
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Development of novel kinase inhibitors with piperidine-containing structures for cancer treatment
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Investigation of nicotinate derivatives as modulators of various biological pathways
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Exploration of piperidine-containing compounds as histamine receptor antagonists
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Study of structure-activity relationships to optimize biological activities
These research directions point to potential applications for piperidin-4-yl nicotinate hydrochloride in various fields of medicinal chemistry and drug development.
Future Research Directions
Based on structural features and related compounds, future research with piperidin-4-yl nicotinate hydrochloride might explore:
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Development of prodrugs utilizing the ester linkage for controlled drug release
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Investigation as a potential building block for receptor-targeting compounds
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Exploration of biological activities across multiple therapeutic areas
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Optimization of synthetic methods for industrial-scale production
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Development of structure-activity relationships to guide design of more potent derivatives
These potential research directions highlight the compound's value in ongoing chemical and pharmaceutical research efforts .
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